molecular formula C9H11NO5S B1629872 2-Methyl-5-nitrobenzyl methanesulfonate CAS No. 409082-10-6

2-Methyl-5-nitrobenzyl methanesulfonate

Cat. No.: B1629872
CAS No.: 409082-10-6
M. Wt: 245.25 g/mol
InChI Key: TXWOZXPYUCCQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitrobenzyl methanesulfonate is a nitroaromatic methanesulfonate ester characterized by a methyl-substituted benzene ring with a nitro group at the para position relative to the methanesulfonate ester functional group. Methanesulfonate esters are typically utilized as alkylating agents in organic synthesis and pharmaceuticals due to their reactivity in nucleophilic substitution reactions .

Properties

CAS No.

409082-10-6

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(2-methyl-5-nitrophenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11NO5S/c1-7-3-4-9(10(11)12)5-8(7)6-15-16(2,13)14/h3-5H,6H2,1-2H3

InChI Key

TXWOZXPYUCCQFK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])COS(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])COS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key differences between 2-methyl-5-nitrobenzyl methanesulfonate and related methanesulfonate esters or sulfonamides:

Property This compound Lead Methanesulfonate Ethyl Methanesulfonate 2-Methyl-5-nitrobenzenesulfonamide
Molecular Weight ~259.3 g/mol (estimated) 385.34 g/mol 124.16 g/mol 216.23 g/mol
Physical State Likely crystalline solid Colorless liquid Colorless liquid Crystalline solid
Reactivity High electrophilicity (nitro group) Corrosive to metals Strong alkylating agent Moderate; hydrogen-bonding via sulfonamide
Applications Potential alkylating agent in synthesis Electroplating, industrial uses Biochemical mutagenesis Antimicrobial, anti-inflammatory agents
Toxicity/Hazards Expected skin/eye irritant (unverified) Lead toxicity, CNS damage Carcinogen, mutagen, teratogen Low acute toxicity (sulfonamide class)
Stability Stable under anhydrous conditions Stable in aqueous solutions Sensitive to hydrolysis Stable via hydrogen-bonded networks

Key Findings:

Electrophilicity and Reactivity :

  • The nitro group in this compound increases its electrophilicity compared to lead methanesulfonate or ethyl methanesulfonate, making it more reactive in aromatic substitution reactions. This contrasts with ethyl methanesulfonate, which primarily acts as an alkylating agent for DNA .
  • Lead methanesulfonate, while stable in aqueous solutions, poses significant health risks due to lead content, unlike the organic nitro derivative .

Biological Activity :

  • 2-Methyl-5-nitrobenzenesulfonamide (a sulfonamide analog) exhibits antimicrobial and anti-inflammatory properties due to its hydrogen-bonding capacity . In contrast, methanesulfonate esters like ethyl methanesulfonate are mutagenic, suggesting that the nitrobenzyl methanesulfonate may have distinct toxicological profiles depending on its metabolic pathway.

Safety Profiles: Ethyl methanesulfonate’s carcinogenicity highlights the risks associated with small, volatile methanesulfonate esters . However, its nitro group could contribute to oxidative stress in biological systems, warranting further toxicological studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.